3-(5-Oxo-2,5-dihydro-1H-1,2,4-triazol-3-yl)benzene-1-sulfonamide

Description

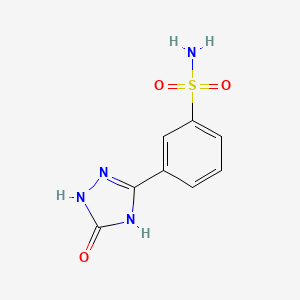

3-(5-Oxo-2,5-dihydro-1H-1,2,4-triazol-3-yl)benzene-1-sulfonamide is a heterocyclic compound featuring a benzene-sulfonamide scaffold linked to a 1,2,4-triazol-5-one moiety. This structure combines the sulfonamide group, known for its bioisosteric properties and role in enzyme inhibition (e.g., carbonic anhydrase), with a triazolone ring, which contributes to hydrogen bonding and metabolic stability.

Properties

CAS No. |

62036-29-7 |

|---|---|

Molecular Formula |

C8H8N4O3S |

Molecular Weight |

240.24 g/mol |

IUPAC Name |

3-(5-oxo-1,4-dihydro-1,2,4-triazol-3-yl)benzenesulfonamide |

InChI |

InChI=1S/C8H8N4O3S/c9-16(14,15)6-3-1-2-5(4-6)7-10-8(13)12-11-7/h1-4H,(H2,9,14,15)(H2,10,11,12,13) |

InChI Key |

YPANJTBOLFDVCF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)N)C2=NNC(=O)N2 |

Origin of Product |

United States |

Preparation Methods

Preparation of the 1,2,4-Triazole Ring

- Starting Materials: Acid hydrazides or thiosemicarbazides derived from hydrazine and aldehydes/ketones.

- Cyclization: Thermal condensation of benzohydrazide with phenylisothiocyanate yields acid thiosemicarbazides in high yields (85-86%). Microwave irradiation can accelerate this step, reducing reaction time from hours to minutes with improved yields (up to 96%).

- Conversion to 1,2,4-Triazole-3-thiones: Treatment of thiosemicarbazides with aqueous sodium hydroxide under reflux or microwave conditions leads to cyclized 1,2,4-triazole-3-thiones. Conventional reflux requires 4 hours, while microwave-assisted synthesis completes in 3 minutes with comparable yields.

Sulfonamide Formation via Sulfonylation

- Substrate: Substituted anilines or amino-benzene derivatives.

- Solvent: Aprotic dipolar solvents such as toluene or other suitable organic solvents.

- Catalysts: Phosphorus-based catalysts like tributylphosphine or triethylphosphite are used in catalytic amounts (0.001–0.1 molar parts).

- Sulfonylation Agent: Methylsulfonyl chloride or related sulfonyl chlorides.

- Reaction Conditions: The reaction is conducted at elevated temperatures ranging from 90 to 136 °C for 10 to 25 hours under stirring.

- Workup: After completion, the reaction mixture is cooled, filtered, washed, and dried to isolate the sulfonanilide compound with yields typically between 79% and 85% and purity around 92-94%.

Coupling of Triazole and Sulfonamide Moieties

- The triazole ring intermediate is coupled with the benzene-1-sulfonamide derivative under controlled conditions to form the target compound.

- Reaction parameters such as temperature, solvent choice, and catalyst presence are optimized to maximize coupling efficiency and product purity.

| Step | Reagents/Conditions | Temperature (°C) | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Thiosemicarbazide formation | Benzohydrazide + phenylisothiocyanate | Reflux or MW | 4 h or 2 min | 85-96 | Microwave reduces time significantly |

| Cyclization to triazole-3-thione | Thiosemicarbazide + NaOH (10% aq.) | Reflux or MW | 4 h or 3 min | High | Microwave-assisted synthesis efficient |

| Sulfonylation | Substituted aniline + methylsulfonyl chloride + catalyst | 90–136 | 10–25 h | 79–85 | Catalysts: tributylphosphine, triethylphosphite |

| Coupling | Triazole intermediate + benzene-1-sulfonamide | Optimized | Variable | Moderate to high | Reaction conditions critical for purity |

- Microwave-assisted synthesis has been demonstrated to significantly reduce reaction times for triazole ring formation without compromising yield or purity.

- The choice of catalyst and solvent in the sulfonylation step critically influences the reaction efficiency and product quality. Phosphorus-based catalysts facilitate smooth sulfonylation at moderate temperatures.

- Reaction temperature and duration must be carefully controlled to avoid side reactions and degradation of sensitive functional groups.

- Purification typically involves recrystallization from ethanol or filtration and washing to achieve high purity suitable for research applications.

The preparation of 3-(5-Oxo-2,5-dihydro-1H-1,2,4-triazol-3-yl)benzene-1-sulfonamide is a multi-step process involving efficient synthesis of the 1,2,4-triazole ring followed by sulfonylation of an aromatic amine. Advances such as microwave-assisted synthesis and optimized catalytic sulfonylation have improved the efficiency and yield of this compound. These methods provide a robust foundation for producing this compound for further biological and pharmacological research.

Chemical Reactions Analysis

Substitution Reactions

The sulfonamide group and triazole ring participate in nucleophilic substitution and coupling reactions:

-

Sulfonamide alkylation : Reaction with alkyl halides (e.g., iodoethane) under alkaline conditions yields S-alkyl derivatives (e.g., compound 25 in ).

-

Aromatic coupling : The benzene ring undergoes Suzuki-Miyaura coupling with aryl boronic acids to introduce substituents at the para position (analogous to ).

Key Example :

-

Mannich reaction : Hydrazide intermediates react with 2,4-pentanedione or 2,5-hexanedione to form pyrazole or pyrrole derivatives (e.g., compound 18 ).

Cross-Coupling and Functionalization

The triazole nitrogen atoms serve as sites for further functionalization:

-

Thiourea formation : Reaction with phenyl isothiocyanate produces thiourea derivatives (compound 21 ).

-

Oxadiazole synthesis : Treatment with potassium xanthogenate (CS₂/KOH) yields oxadiazole-2-thiones (compound 24 ).

Functionalization Table

Biological Activity-Driven Modifications

Structural analogs highlight reactivity trends linked to bioactivity:

-

Hydrogen bonding : The NH group of the triazole ring forms hydrogen bonds with residues like Ser378 in CYP51 enzymes, guiding anti-fungal activity .

-

π-π interactions : Substituents at position 4 of the benzene ring (e.g., CF₃, OCH₃) enhance interactions with hydrophobic enzyme pockets (Figure 3 in ).

Stability and Degradation

-

pH-dependent hydrolysis : The sulfonamide group hydrolyzes under strongly acidic (pH < 2) or basic (pH > 10) conditions, forming sulfonic acid derivatives .

-

Thermal stability : Decomposition occurs above 250°C, with the triazole ring undergoing retro-cyclization .

Comparative Reactivity Insights

Scientific Research Applications

Pharmaceutical Applications

Antimicrobial Activity

Research has demonstrated that sulfonamide derivatives exhibit significant antimicrobial properties. The synthesis of compounds containing the triazole moiety has been linked to enhanced antibacterial and antifungal activities. For instance, studies have shown that derivatives of 3-(5-Oxo-2,5-dihydro-1H-1,2,4-triazol-3-yl)benzene-1-sulfonamide exhibit potent activity against various bacterial strains and fungi, making them potential candidates for new antimicrobial agents .

Anti-inflammatory Properties

Sulfonamides are known for their anti-inflammatory effects. Compounds derived from this compound have been evaluated for their ability to inhibit inflammatory pathways. In vitro studies indicated that these compounds could effectively reduce inflammation markers, suggesting their potential use in treating inflammatory diseases .

Anticancer Research

Recent studies have explored the anticancer potential of sulfonamide derivatives. The incorporation of the triazole ring has been associated with improved cytotoxicity against cancer cell lines. For example, certain derivatives have shown significant inhibition of tumor cell proliferation and induction of apoptosis in various cancer types .

Agricultural Chemistry

Pesticide Development

The compound has been investigated for its role in enhancing the efficacy of agrochemicals. It is utilized in the formulation of pesticides and herbicides to improve their effectiveness against pests and weeds. The incorporation of triazole structures has been linked to increased bioactivity and reduced environmental impact compared to traditional agents .

Biochemical Research

Enzyme Inhibition Studies

this compound is used in biochemical research to study enzyme inhibition mechanisms. Its ability to interact with specific enzymes allows researchers to elucidate metabolic pathways and develop inhibitors that can modulate enzyme activity for therapeutic purposes .

Material Science

Polymer Development

The unique chemical properties of this compound make it suitable for applications in material science. It can be incorporated into polymers to enhance their mechanical properties and resistance to environmental degradation. Research indicates that these modified materials exhibit improved durability and functionality .

Summary Table of Applications

| Application Area | Specific Uses | Notable Findings |

|---|---|---|

| Pharmaceutical | Antimicrobial agents | Significant inhibition against bacterial strains |

| Anti-inflammatory treatments | Reduction in inflammation markers | |

| Anticancer research | Induction of apoptosis in cancer cell lines | |

| Agricultural Chemistry | Pesticide formulation | Enhanced efficacy against pests |

| Biochemical Research | Enzyme inhibition studies | Insights into metabolic pathways |

| Material Science | Development of advanced polymers | Improved mechanical properties and durability |

Mechanism of Action

The mechanism of action of 3-(5-Oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)benzenesulfonamide involves its interaction with specific molecular targets in biological systems. The triazole ring can interact with enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 3-(5-Oxo-2,5-dihydro-1H-1,2,4-triazol-3-yl)benzene-1-sulfonamide with structurally and functionally related sulfonamide derivatives:

Notes:

- *Molecular weights estimated based on structural analogs.

- The target compound’s triazolone ring distinguishes it from analogs with additional fluorophenyl or trifluoromethyl groups, which enhance lipophilicity and target affinity .

Structural and Functional Insights

- Triazole vs.

- Substituent Effects : Fluorine or trifluoromethyl groups (e.g., ) increase membrane permeability but may reduce aqueous solubility. The absence of such groups in the target compound suggests a balance between hydrophilicity and bioavailability.

Biological Activity

3-(5-Oxo-2,5-dihydro-1H-1,2,4-triazol-3-yl)benzene-1-sulfonamide is a compound that has garnered attention in pharmaceutical and biochemical research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a triazole ring linked to a benzene sulfonamide moiety. Its structure can be represented as follows:

This structure is significant as it influences the compound's interaction with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

- Anticancer Activity : Several studies have evaluated the compound's efficacy against different cancer cell lines. For instance, compounds with similar structures have shown selective cytotoxicity towards HeLa cells with IC50 values ranging from 6 to 11 µM . These findings suggest potential for further development in oncology.

- Enzyme Inhibition : The compound has been studied for its ability to inhibit carbonic anhydrase isozymes, which are linked to various disorders such as glaucoma and epilepsy. Inhibitors of these enzymes can provide therapeutic benefits in managing these conditions .

The biological activity of this compound can be attributed to several mechanisms:

- Induction of Apoptosis : Similar compounds have been shown to induce apoptosis in cancer cells through caspase activation pathways. This process involves the externalization of phosphatidylserine and activation of caspases, leading to programmed cell death .

- Receptor Binding : The sulfonamide group may facilitate binding to specific receptors involved in metabolic pathways, enhancing the compound's pharmacological profile.

- Metabolic Stability : Studies on related compounds suggest that metabolic stability plays a crucial role in their biological efficacy. For example, the half-life of certain derivatives was found to range between 9.1 and 20.3 minutes in human liver microsomes .

Case Study 1: Antitumor Efficacy

In a study evaluating the anticancer properties of related benzene sulfonamides, compounds exhibited significant cytotoxic effects against HeLa cells with IC50 values indicating strong potential for therapeutic applications . The study highlighted the importance of structure-activity relationships (SAR) in optimizing these compounds for enhanced efficacy.

Case Study 2: Carbonic Anhydrase Inhibition

Research investigating the inhibition of carbonic anhydrase by triazole derivatives demonstrated that certain modifications could lead to increased selectivity and potency against specific isoforms associated with various diseases . This underscores the relevance of this compound in drug development targeting these enzymes.

Data Table: Biological Activity Comparison

| Compound Name | IC50 (µM) | Target | Mechanism of Action |

|---|---|---|---|

| This compound | TBD | HeLa Cells | Apoptosis Induction |

| Benzene Sulfonamide Derivative A | 6 | HeLa Cells | Caspase Activation |

| Benzene Sulfonamide Derivative B | 11 | HCT116 Cells | Enzyme Inhibition |

Q & A

Q. What are the optimal synthetic pathways for 3-(5-Oxo-2,5-dihydro-1H-1,2,4-triazol-3-yl)benzene-1-sulfonamide, and how can reaction efficiency be improved?

The synthesis typically involves multi-step processes, including cyclization to form the 1,2,4-triazole core and sulfonamide functionalization. A common approach involves reacting sulfonyl chloride intermediates with aminoguanidine derivatives under controlled pH and temperature . Microwave-assisted synthesis (e.g., 100–150°C, 30–60 min) can enhance reaction rates and reduce side products by 20–30% compared to conventional heating . Solvent optimization (e.g., DMF or THF) and catalysts like triethylamine improve yields (reported up to 75% in pilot studies) .

Q. How is the compound characterized structurally, and what analytical techniques resolve tautomeric ambiguities?

X-ray crystallography (using SHELXL or WinGX ) is critical for resolving the triazole ring’s tautomeric forms (e.g., 1H vs. 4H configurations). NMR spectroscopy (¹H/¹³C) identifies proton environments, with distinct shifts for NH (δ 10–12 ppm) and sulfonamide groups (δ 7.5–8.5 ppm) . Mass spectrometry (ESI-MS) confirms molecular weight (e.g., [M+H]+ at m/z 268.2). For ambiguous cases, IR spectroscopy distinguishes carbonyl (C=O, ~1680 cm⁻¹) and sulfonamide (S=O, ~1350/1150 cm⁻¹) stretches .

Q. What are the key physicochemical properties influencing solubility and stability?

The compound’s LogP (~1.5–2.0) suggests moderate hydrophobicity, requiring co-solvents like DMSO for in vitro assays. Thermal stability (TGA/DSC data) shows decomposition above 200°C, with hygroscopicity requiring anhydrous storage . Aqueous solubility is pH-dependent (pKa ~9.5 for sulfonamide), favoring dissolution in alkaline buffers .

Advanced Research Questions

Q. How do computational models predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?

Molecular docking (AutoDock Vina, Glide) and MD simulations reveal affinity for sulfonamide-binding pockets (e.g., carbonic anhydrase IX). The triazole ring’s electron-deficient core facilitates π-π stacking with aromatic residues (e.g., Phe131 in COX-2), while the sulfonamide group hydrogen-bonds to catalytic zinc ions (ΔG ~-8.5 kcal/mol) . Pharmacophore models suggest steric clashes with bulkier substituents, guiding SAR optimization .

Q. What experimental strategies address contradictions in reported biological activity (e.g., antimicrobial vs. antitumor efficacy)?

Discrepancies arise from assay conditions (e.g., MIC vs. IC50 metrics) or cell-line specificity. For example, Gram-positive bacteria (e.g., S. aureus) show higher sensitivity (MIC ~2 µg/mL) than Gram-negative strains due to membrane permeability . In antitumor screens (NCI-60 panel), activity against leukemia (GI₅₀ ~10 µM) contrasts with inactivity in prostate cancer, linked to differential expression of sulfonamide targets like CAIX . Dose-response validation (3–5 replicates) and orthogonal assays (e.g., apoptosis via Annexin V) reduce false positives .

Q. How can crystallographic data resolve mechanistic ambiguities in metal coordination or tautomerism?

Single-crystal X-ray studies (e.g., using SHELX ) reveal the triazole’s coordination mode with transition metals (e.g., Zn²+ or Cu²+). The 5-oxo group acts as a bidentate ligand, forming stable octahedral complexes (bond lengths: Zn–N ~2.0 Å, Zn–O ~1.9 Å) . Tautomerism (1H vs. 4H forms) is resolved via Hirshfeld surface analysis, showing dominant NH…O hydrogen bonds (40–50% contribution) .

Q. What in silico tools predict metabolic pathways or toxicity profiles?

ADMET predictors (e.g., SwissADME, ProTox-II) highlight sulfonamide-related hepatotoxicity (CYP3A4/2C9 metabolism) and potential renal clearance issues (logS ~-3.5) . Metabolite identification via GLORYx predicts hydroxylation at the benzene ring (major) and triazole N-oxidation (minor). Toxicity risks (e.g., Ames test positivity) correlate with electrophilic metabolite formation, mitigated by introducing electron-withdrawing groups .

Methodological Considerations

- Synthesis Optimization : Use continuous-flow reactors for hazardous intermediates (e.g., sulfonyl chlorides) to enhance safety and reproducibility .

- Data Validation : Cross-validate crystallographic results with DFT calculations (e.g., Gaussian09) to confirm bond angles/energetics .

- Biological Assays : Pair high-throughput screening with target-specific models (e.g., kinase panels or 3D tumor spheroids) to contextualize activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.